
CID 73164610
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 73164610 is a chemical compound with unique properties and applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 73164610 involves specific reaction conditions and reagents. The preparation methods typically include the use of cross-linking agents, emulsion stabilizers, pore-foaming agents, and mixed monomers . These components are mixed to prepare an oil phase, which is then processed under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques is essential to maintain consistency and quality in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: CID 73164610 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted compounds with varying functional groups.
Aplicaciones Científicas De Investigación
CID 73164610 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in experiments to understand cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a tool for drug discovery. Additionally, it finds applications in various industrial processes, including the production of advanced materials and chemical intermediates .
Mecanismo De Acción
The mechanism of action of CID 73164610 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can modulate various biological processes, making this compound a valuable tool in research and therapeutic applications .
List of Similar Compounds
- Compound A
- Compound B
- Compound C
These compounds share structural similarities with this compound but may differ in their reactivity, stability, and applications.
Propiedades
Fórmula molecular |
C4H12Br2Sn2 |
|---|---|
Peso molecular |
457.37 g/mol |
InChI |
InChI=1S/4CH3.2BrH.2Sn/h4*1H3;2*1H;;/q;;;;;;2*+1/p-2 |
Clave InChI |
PHUGFKWLOYRABJ-UHFFFAOYSA-L |
SMILES canónico |
C[Sn](C)Br.C[Sn](C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


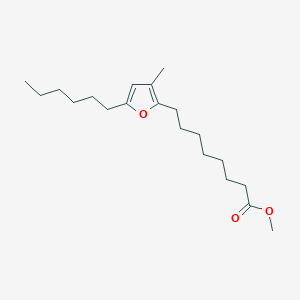
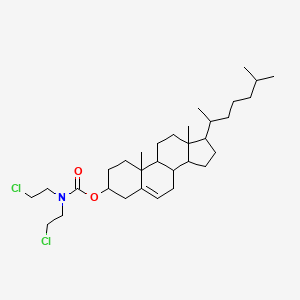
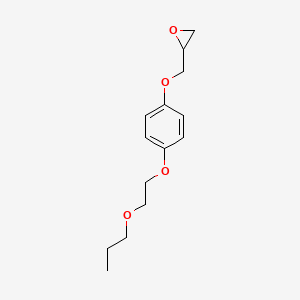
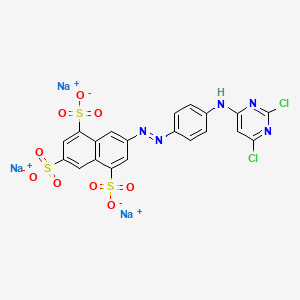



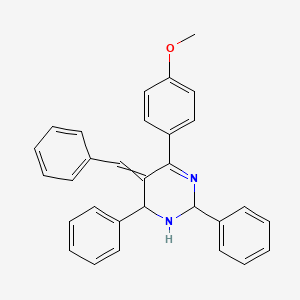
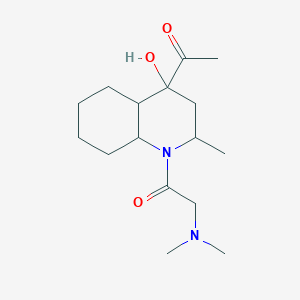
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
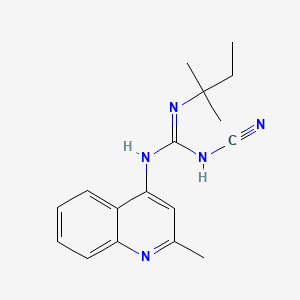
![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)

